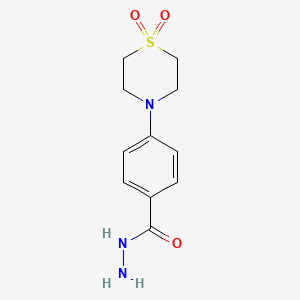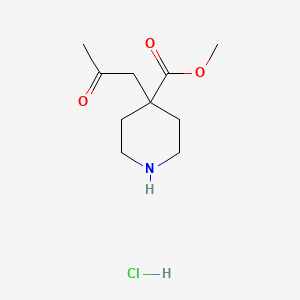![molecular formula C15H14ClNO5S B2434382 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 438031-84-6](/img/structure/B2434382.png)
2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 438031-84-6 . It has a molecular weight of 355.8 and its IUPAC name is 2-chloro-5-{[2-methoxy(methyl)anilino]sulfonyl}benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, methoxy, methyl, sulfamoyl, and carboxylic acid groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.8 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Toxicity Assessment
A study by Gorokhova et al. (2020) evaluated the toxic properties of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. It was found that these compounds, upon subchronic oral intake, can lead to disorders in the body, predominantly affecting the hepatorenal system. This research is crucial for understanding the safe handling and potential risks associated with these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Antibacterial Activity
Rai et al. (2009) synthesized a series of novel compounds, including ones structurally similar to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid, and evaluated their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against several bacterial strains, indicating potential applications in antimicrobial research (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Hydrolysis Mechanism
Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis of compounds like 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid. Their research provides insights into the chemical behavior and stability of such compounds, which is critical for their application in various chemical processes (Hemmamda, Calmon, & Calmon, 1994).
Hypoglycemic Activity
Brown and Foubister (1984) discussed the hypoglycemic properties of similar benzoic acid derivatives. This research is significant for understanding how these compounds can potentially interact with insulin-releasing receptor sites, indicating their relevance in diabetes research (Brown & Foubister, 1984).
Industrial Synthesis
Zhang et al. (2022) explored the large-scale industrial synthesis of a closely related compound, which is a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. This study highlights the industrial and pharmaceutical relevance of such benzoic acid derivatives (Zhang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
Mecanismo De Acción
Target of Action
Similar compounds have been used in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as protodeboronation .
Biochemical Pathways
Similar compounds have been used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s solid form suggests that it could be administered orally or intravenously, and its distribution, metabolism, and excretion would depend on factors such as its chemical structure and the patient’s physiological condition.
Result of Action
Similar compounds have been used in organic synthesis, suggesting that they may have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-chloro-5-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBLJHPTUZXJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)
![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2434311.png)


![5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2434318.png)


